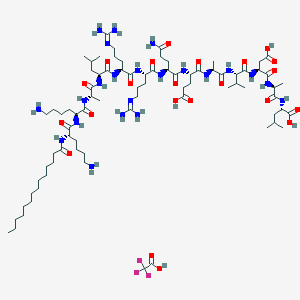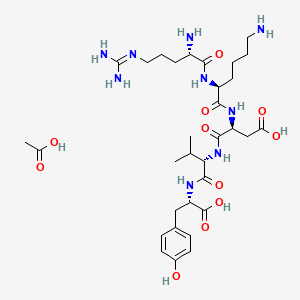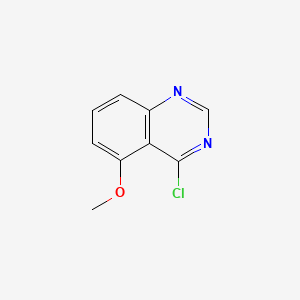
Autocamtide-2-related inhibitory peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII) . It controls the biological activity of CaMKII and is primarily used for phosphorylation and dephosphorylation applications . AIP is a nonphosphorylatable analog of autocamtide-2 .
Molecular Structure Analysis
The empirical formula of AIP is C64H116N22O19 . The molecular weight is 1497.74 . The sequence of AIP is Lys-Lys-Lys-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu .Physical And Chemical Properties Analysis
AIP is a lyophilized powder . It is soluble in water . .Applications De Recherche Scientifique
Restauration de la fonction cardiaque
L'AIP a été utilisé dans la recherche liée à la fonction cardiaque, en particulier dans le contexte du diabète de type 2 . Il a été constaté que l'AIP peut restaurer complètement la contractilité et la relaxation cardiaques . Cela suggère que l'AIP, en tant qu'inhibiteur de la CaMKII, joue un rôle clé dans la modulation des performances du cœur diabétique .
Soulagement de la fibrose rénale
La recherche a montré que l'AIP peut atténuer la fibrose rénale . Il a été constaté qu'il inhibait l'expression de marqueurs de fibrose tels que la fibronectine, le collagène I, la MMP2 et l'α-SMA in vivo et in vitro . Cela suggère un rôle thérapeutique potentiel pour l'AIP dans le traitement de la fibrose rénale .
Inhibition de la calmoduline kinase II (CaMKII)
L'AIP est un inhibiteur très spécifique de la CaMKII . Il a été utilisé pour étudier le rôle de la CaMKII dans divers processus, notamment l'insuffisance cardiaque .
Contrôle de l'activité biologique de la CaMKII
L'Autocamtide-2 Related Inhibitory Peptide contrôle l'activité biologique de la protéine kinase II dépendante de la calmoduline . Cette petite molécule/inhibiteur est principalement utilisée pour des applications de phosphorylation et de déphosphorylation
Mécanisme D'action
Target of Action
Autocamtide-2-related inhibitory peptide (AIP) is a highly specific and potent inhibitor of Calmodulin-dependent protein kinase II (CaMKII) . CaMKII is a serine/threonine-specific protein kinase, which is modulated by the Ca2+/calmodulin . This kinase plays a central role in maladaptive remodeling and arrhythmias in the setting of chronic disease .
Mode of Action
AIP is a nonphosphorylatable analog of autocamtide-2 . It acts by binding to the autophosphorylation site of CaMKII, which is distinct from that for the exogenous substrate .
Biochemical Pathways
The inhibition of CaMKII by AIP affects several biochemical pathways. It significantly inhibits the activation of CaMKII, Smad 2, Raf, and extracellular regulated protein kinases (ERK) in vitro and in vivo . These pathways are important for cardiac remodeling and arrhythmia .
Pharmacokinetics
It is known that aip is active in the presence or absence of ca2+/calmodulin
Result of Action
The inhibition of CaMKII by AIP has several molecular and cellular effects. It can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats . It can also reduce the expression of transforming growth factor- β (TGF- β) in vivo . These results suggest that AIP can alleviate conditions such as renal fibrosis and diabetic cardiac dysfunction .
Action Environment
The action of AIP can be influenced by environmental factors such as the presence of Ca2+/calmodulin . .
Orientations Futures
Future research directions could involve combining AIP with signaling biosensors to determine the temporal requirements of CaMKII activation for various downstream signaling molecules . AIP may also have a potential therapeutic role in improving myocardial function during type 2 diabetes and in alleviating renal fibrosis .
- AIP can restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats .
- AIP alleviates renal fibrosis through the TGF-β/Smad and RAF/ERK pathways .
- AIP plays a key role in modulating the performance of the diabetic heart .
- AIP could be a potential therapeutic agent for improving myocardial function during type 2 diabetes .
- AIP could inhibit the expression of fibrosis markers in vivo and in vitro .
Analyse Biochimique
Biochemical Properties
Autocamtide-2-related inhibitory peptide is a highly specific and potent inhibitor of CaMKII, with an IC50 value of 40 nM . The peptide interacts with the autophosphorylation site (Thr286/Thr287) in the autoinhibitory domain of CaMKII, preventing its activation. This interaction is nonphosphorylatable and selective for CaMKII over other kinases such as protein kinase C, protein kinase A, and calmodulin-dependent protein kinase IV . The inhibition of CaMKII by this compound is crucial for studying the enzyme’s role in various cellular processes, including calcium signaling and metabolic regulation.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In cardiac muscle cells, the peptide has been shown to restore contraction and relaxation in isolated cardiac muscle from type 2 diabetic rats . This restoration is achieved by inhibiting CaMKII, which is known to alter intracellular calcium handling in cardiomyocytes. Additionally, this compound has been found to alleviate renal fibrosis by inhibiting the activation of CaMKII, Smad2, Raf, and extracellular signal-regulated kinase (ERK), as well as reducing the expression of transforming growth factor-beta (TGF-β) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the autophosphorylation site of CaMKII, thereby preventing the enzyme’s activation. This inhibition leads to a decrease in CaMKII-mediated phosphorylation of downstream targets, which in turn affects various cellular signaling pathways. For example, in cardiac muscle cells, the inhibition of CaMKII by this compound results in improved calcium handling and restored contractility and relaxation . In renal cells, the peptide inhibits the activation of multiple signaling pathways, including Smad-dependent and Smad-independent pathways, leading to reduced fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The peptide is stable under recommended storage conditions and maintains its inhibitory activity in both in vitro and in vivo studies . Long-term effects of the peptide on cellular function include sustained inhibition of CaMKII activity, leading to prolonged improvements in cellular processes such as calcium handling and fibrosis reduction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving type 2 diabetic rats, the peptide has been shown to fully restore cardiac contractility and relaxation at specific dosages . At higher doses, there may be potential toxic or adverse effects, although these have not been extensively documented in the literature. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to calcium signaling and kinase regulation. By inhibiting CaMKII, the peptide affects the phosphorylation of various downstream targets involved in metabolic processes. This inhibition can lead to changes in metabolic flux and metabolite levels, particularly in tissues where CaMKII plays a critical role, such as the heart and kidneys .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The peptide’s localization and accumulation are influenced by its binding to CaMKII and other cellular components. This distribution is crucial for its inhibitory effects on CaMKII and the subsequent modulation of cellular processes .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with CaMKII and other target proteins. The peptide’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that the peptide reaches specific compartments or organelles where it can exert its inhibitory effects on CaMKII .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H142N22O20.C2HF3O2/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)91-50(28-22-24-37-79)69(112)92-51(29-23-25-38-80)67(110)88-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-87-78(84)85)70(113)93-52(30-26-39-86-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)68(111)89-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)90-48(9)65(108)99-58(76(119)120)42-45(4)5;3-2(4,5)1(6)7/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,88,110)(H,89,111)(H,90,116)(H,91,102)(H,92,112)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUUQMNJOVWRNY-HAOWUBAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H143F3N22O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1822.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Thia-2,6a-diazacyclobut[cd]indene(9CI)](/img/no-structure.png)




![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tyrosinate](/img/structure/B576205.png)


